molecular formula C8H11N3O B2947559 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile CAS No. 1505921-07-2

5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2947559
CAS No.: 1505921-07-2
M. Wt: 165.196
InChI Key: SLPCJMOIVJSWSS-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an amino group, a nitrile group, and a 2-methylpropyl substituent on the oxazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methylpropylamine with a suitable nitrile precursor in the presence of a base can lead to the formation of the desired oxazole derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced compounds with amine or other functional groups.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

    5-Amino-2-methyl-1,3-oxazole-4-carbonitrile: Similar structure but lacks the 2-methylpropyl substituent.

    5-Amino-2-(2-ethylpropyl)-1,3-oxazole-4-carbonitrile: Similar structure with a different alkyl substituent.

    5-Amino-2-(2-methylbutyl)-1,3-oxazole-4-carbonitrile: Similar structure with a longer alkyl chain.

Uniqueness: 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5(2)3-7-11-6(4-9)8(10)12-7/h5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCJMOIVJSWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(O1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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